4-(Bromomethyl)pyrimidine
Overview
Description
4-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2. It has an average mass of 173.011 Da and a mono-isotopic mass of 171.963608 Da .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with a bromomethyl group attached. The molecular formula is C5H5BrN2, and it has a density of 1.6±0.1 g/cm3. The boiling point is 232.6±15.0 °C at 760 mmHg .Chemical Reactions Analysis
This compound is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . Additionally, it has been used in the synthesis of various pyrimidine derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.011 Da. It has a density of 1.6±0.1 g/cm3 and a boiling point of 232.6±15.0 °C at 760 mmHg .Scientific Research Applications
Radiation-Induced DNA Damage Monitoring : Halogenated pyrimidine analogs, such as bromodeoxyuridine and iododeoxyuridine, increase the production of DNA strand breaks in clinically achievable dose ranges. This suggests potential applications in monitoring radiation-induced DNA damage in clinical tumor specimens (Kinsella, Dobson, Mitchell, & Fornace, 1987).
Anticancer Activity : A 4-bromo derivative, compound 2j, shows promising activity against the Bcr-Abl T315I mutant, reducing tumor volumes in mice by over 50% (Radi et al., 2013).
Antibacterial and Analgesic Effects : Meta-bromo substitution in amino-pyrimidines shows higher potential for antibacterial and analgesic effects. One compound showed potent activity against E. coli (Waheed et al., 2008).
Novel Fluorescent Labeling Technique : A study presented a novel fluorescent labeling technique for measuring bromodeoxyuridine incorporation into DNA, highlighting efficient radiosensitization and the importance of enzyme selection for DNA digestion (Stratford & Dennis, 1992).
Synthesis of New Compounds : The structural isomers of 4-(pyridyl)pyrimidine can be used to synthesize new pyrrolo[1,2-c]pyrimidines and indolizines, with steric hindrance directing the reaction toward pyrimidinium N-ylides (Popa et al., 2015).
Intermediate in Synthesis of Pyrimidines : 4-Bromophenyl derivatives are key intermediates in the synthesis of various pyrimidine compounds (Hou et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBYPMDIRXALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349073 | |
Record name | 4-(bromomethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-78-6 | |
Record name | 4-(bromomethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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